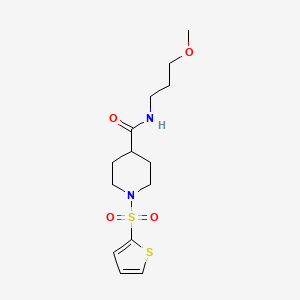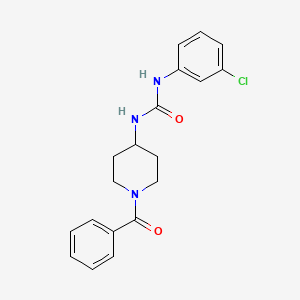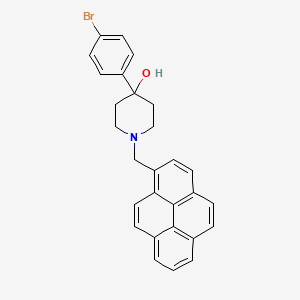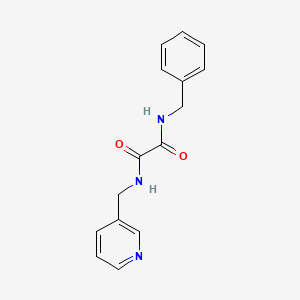
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as ML277, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide selectively inhibits the Kir3.4 channel, which is a member of the G-protein-coupled inward rectifying potassium (GIRK) channel family. The Kir3.4 channel is expressed in cardiac cells and plays a critical role in regulating the electrical activity of the heart. By inhibiting this channel, this compound can modulate the electrical activity of cardiac cells and reduce the incidence of arrhythmias. This compound has also been shown to inhibit the activity of certain potassium channels in sensory neurons, which may contribute to its potential use in the treatment of neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the electrical activity of cardiac cells, specifically by reducing the incidence of arrhythmias. In addition, this compound has been shown to inhibit the activity of certain potassium channels in sensory neurons, which may contribute to its potential use in the treatment of neuropathic pain. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its selectivity for the Kir3.4 channel, which allows for more targeted research on the role of this channel in cardiac arrhythmias and other conditions. However, one limitation of this compound is its potential off-target effects, which may complicate research findings. In addition, this compound is a relatively new compound, and its long-term effects and potential toxicity have not been fully studied.
Future Directions
There are several potential future directions for research on N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One area of focus could be the development of more selective and potent inhibitors of the Kir3.4 channel, which could have even greater therapeutic potential. Another area of focus could be the investigation of the long-term effects and potential toxicity of this compound, particularly in vivo. Finally, this compound could be studied in combination with other drugs or therapies to determine its potential for synergistic effects.
Synthesis Methods
The synthesis of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves several steps, including the preparation of 2-thiophenesulfonyl chloride, the reaction of piperidine with the sulfonyl chloride, and the addition of 3-methoxypropylamine to the resulting piperidine sulfonyl chloride. The final product is obtained through purification and recrystallization. The synthesis of this compound has been reported in several scientific publications, and its purity and yield have been optimized to ensure its efficacy in research applications.
Scientific Research Applications
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cardiac arrhythmias, specifically atrial fibrillation. It has been shown to selectively inhibit the Kir3.4 channel, which is a critical component of the inward rectifying potassium current in cardiac cells. By inhibiting this channel, this compound can modulate the electrical activity of cardiac cells and reduce the incidence of arrhythmias. This compound has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the activity of certain potassium channels in sensory neurons.
properties
IUPAC Name |
N-(3-methoxypropyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-20-10-3-7-15-14(17)12-5-8-16(9-6-12)22(18,19)13-4-2-11-21-13/h2,4,11-12H,3,5-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWVCBPBYUAPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)

![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)



![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4958890.png)
![1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958908.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)